6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid
Overview
Description
6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid is a chemical compound that features a trifluoromethyl group attached to a sulfanyl group, which is further connected to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl sulfonyl chloride . The reaction conditions often involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and substituted pyridine derivatives .
Scientific Research Applications
6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate biological membranes. The sulfanyl group can form covalent bonds with target proteins, modulating their activity. The pyridine ring can interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Similar in structure but lacks the sulfanyl group.
Trifluoromethylbenzoic acid: Contains a trifluoromethyl group attached to a benzoic acid moiety.
Trifluoromethylsulfonyl chloride: Contains a trifluoromethyl group attached to a sulfonyl chloride moiety.
Uniqueness
6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid is unique due to the combination of the trifluoromethyl, sulfanyl, and pyridine groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
6-(trifluoromethylsulfanyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2S/c8-7(9,10)14-5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPAZVQRHOXDES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)SC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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